molecular formula C16H32O3 B13740570 2-(Dodecyloxy)ethyl acetate CAS No. 32289-26-2

2-(Dodecyloxy)ethyl acetate

Cat. No.: B13740570
CAS No.: 32289-26-2
M. Wt: 272.42 g/mol
InChI Key: DCGAMMUAYLACBD-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)ethyl acetate is an organic compound with the molecular formula C16H32O3. It is an ester formed from the reaction of dodecanol (a long-chain alcohol) and ethylene glycol monoacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dodecyloxy)ethyl acetate can be synthesized through the esterification of dodecanol with ethylene glycol monoacetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced distillation techniques, such as reactive distillation, can help in the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanol and ethylene glycol monoacetate.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Dodecanol and ethylene glycol monoacetate.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and reduced forms of the ester.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

2-(Dodecyloxy)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)ethyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and ethylene glycol monoacetate, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with lipid membranes and other cellular components.

Comparison with Similar Compounds

2-(Dodecyloxy)ethyl acetate can be compared with other similar esters, such as:

    Ethyl acetate: A common ester used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethylene glycol monododecyl ether: Similar in structure but with different functional groups, used in surfactants and detergents.

The uniqueness of this compound lies in its specific combination of a long-chain alcohol and ethylene glycol monoacetate, which imparts distinct chemical and physical properties.

Properties

CAS No.

32289-26-2

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-dodecoxyethyl acetate

InChI

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16(2)17/h3-15H2,1-2H3

InChI Key

DCGAMMUAYLACBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOC(=O)C

Related CAS

32289-26-2

Origin of Product

United States

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